molecular formula C19H21N5O2 B2923319 (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone CAS No. 1209263-00-2

(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone

Cat. No.: B2923319
CAS No.: 1209263-00-2
M. Wt: 351.41
InChI Key: DQLDYTMVKZQKTH-UHFFFAOYSA-N
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Description

The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a heterocyclic small molecule featuring three distinct pharmacophores:

A 1,3,4-oxadiazole ring substituted with a cyclopropyl group, which enhances metabolic stability and modulates electronic properties .

A 2-methylimidazo[1,2-a]pyridine moiety, a planar aromatic system often associated with kinase inhibition and π-π stacking interactions in biological targets.

While direct physicochemical data (e.g., solubility, logP) for this compound are unavailable in the provided evidence, structural analogs suggest a molecular weight of ~350–400 g/mol and moderate polarity due to the oxadiazole and piperidine groups .

Properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2-methylimidazo[1,2-a]pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12-16(24-9-3-2-4-15(24)20-12)19(25)23-10-7-14(8-11-23)18-22-21-17(26-18)13-5-6-13/h2-4,9,13-14H,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQLDYTMVKZQKTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)N3CCC(CC3)C4=NN=C(O4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone is a novel synthetic molecule that combines structural features of piperidine and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential through various studies and findings.

Chemical Structure and Properties

The compound's IUPAC name is 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine , with a molecular formula of C15H18N4OC_{15}H_{18}N_{4}O and a molecular weight of approximately 274.33 g/mol. The structure integrates a cyclopropyl group and an oxadiazole moiety, which are significant in enhancing biological activity.

PropertyValue
Molecular FormulaC15H18N4O
Molecular Weight274.33 g/mol
CAS Number1082828-62-3
Physical StateSolid
Purity≥95%

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles and piperidines exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The compound may share these properties due to its structural components.

Enzyme Inhibition

Several studies have highlighted the ability of oxadiazole derivatives to act as enzyme inhibitors. For example, compounds similar to the one have shown strong inhibitory effects on enzymes like acetylcholinesterase and urease . These activities are crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections.

Immunomodulatory Effects

Recent research has indicated that certain piperidine derivatives can modulate immune responses. A study involving piperidine-based compounds demonstrated their ability to enhance immune cell function against tumors . The compound's potential as an immunomodulator warrants further investigation.

Study on Antimicrobial Activity

In a comparative study of synthesized oxadiazole derivatives, researchers found that certain compounds exhibited significant antibacterial activity with IC50 values ranging from 0.63 to 2.14 µM against E. coli and Klebsiella pneumoniae . This suggests that the compound may also possess similar antimicrobial properties.

Investigation of Anticancer Activity

A study focusing on the anticancer properties of oxadiazole derivatives reported that several compounds led to a marked decrease in cell viability in breast and lung cancer cell lines . Although direct evidence for this specific compound is lacking, its structural components align with those known to possess anticancer properties.

Comparison with Similar Compounds

Compound A : 1-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-(1H-indol-3-yl)ethanone

  • Key Differences :
    • Replaces the 2-methylimidazo[1,2-a]pyridine with an indole group.
    • Impact : Indole’s hydrogen-bonding capacity may alter target specificity compared to the planar imidazopyridine.
  • Molecular Weight : 350.4 g/mol (C20H22N4O2), similar to the target compound.

Compound B : 5-(Pyrimidin-5-yl)-1,2,4-oxadiazole Derivatives

  • Key Differences :
    • Pyrimidinyl substituent instead of cyclopropyl on oxadiazole.
    • Impact : Pyrimidine’s electron-withdrawing nature may reduce metabolic stability compared to cyclopropyl’s steric protection.

Piperidine vs. Piperazine-Based Analogs

Compound C : 2-(4-Methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

  • Key Differences: Contains a piperazine ring (more polar than piperidine) and a thiazolidinone core. Impact: Piperazine’s basicity may improve solubility but reduce CNS penetration compared to piperidine. Thiazolidinone’s sulfur atom increases susceptibility to oxidative metabolism.

Imidazopyridine vs. Pyridopyrimidinone Systems

Compound D : N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide

  • Key Differences: Features a pyridopyrimidinone core instead of imidazopyridine. Impact: The fused pyrimidinone system may enhance DNA intercalation or topoisomerase inhibition, diverging from the kinase-targeting imidazopyridine.

Physicochemical and Pharmacokinetic Insights

Property Target Compound Compound A Compound B
Molecular Weight ~350–400 (estimated) 350.4 250–300
Key Substituents Cyclopropyl, imidazopyridine Indole Pyrimidinyl
Metabolic Stability High (cyclopropyl shield) Moderate Low (pyrimidine EWG)
Solubility Moderate (piperidine) Low (indole) High (polar oxadiazole)

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing (4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone, and how can reaction conditions be optimized?

  • Answer: Synthesis involves multi-step reactions, including cyclization of 1,3,4-oxadiazole and coupling with imidazo[1,2-a]pyridine. A critical challenge is controlling regioselectivity during oxadiazole formation. Evidence from oxadiazole synthesis (e.g., via thiosemicarbazide cyclization with H₂SO₄ at 140°C) suggests optimizing acid catalysts and temperature . For imidazo[1,2-a]pyridine coupling, microwave-assisted reactions (e.g., 120°C, 30 min) improve yield and reduce side products . Purity can be enhanced using column chromatography with ethyl acetate/hexane (3:7) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Answer:

  • FT-IR: Look for C=N stretching in oxadiazole (~1608 cm⁻¹) and C=O in methanone (~1662 cm⁻¹) .
  • NMR:
  • ¹H NMR: Piperidine protons appear as multiplet signals (δ 2.5–3.5 ppm), while imidazo[1,2-a]pyridine protons show aromatic splitting (δ 7.5–8.5 ppm) .
  • ¹³C NMR: Oxadiazole carbons resonate at ~160–165 ppm, and methanone carbonyl at ~195 ppm .
  • MS: Molecular ion peaks (e.g., m/z 324.1) and fragmentation patterns (e.g., loss of cyclopropyl group at m/z 248) confirm structural integrity .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Answer: Conduct accelerated stability studies using HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) . Monitor degradation products at 40°C/75% RH over 4 weeks. Thermal gravimetric analysis (TGA) reveals decomposition onset temperatures (e.g., >200°C for oxadiazole derivatives) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic data for this compound’s piperidine-oxadiazole moiety?

  • Answer: Use density functional theory (DFT) to compare calculated bond lengths/angles with experimental XRD data (e.g., SHELXL-refined structures ). For example, discrepancies in piperidine ring puckering can be modeled using Gaussian09 with B3LYP/6-31G(d) basis set. Pair distribution function (PDF) analysis may clarify amorphous-phase inconsistencies .

Q. What strategies are recommended for elucidating structure-activity relationships (SAR) when biological activity data conflicts with steric/electronic predictions?

  • Answer:

  • Steric Effects: Replace cyclopropyl with bulkier groups (e.g., tert-butyl) and compare IC₅₀ values .
  • Electronic Effects: Introduce electron-withdrawing groups (e.g., -NO₂) to the oxadiazole ring and analyze changes in binding affinity via SPR .
  • Case Study: A 2025 study found that 2-methylimidazo[1,2-a]pyridine derivatives with para-substituted piperidines showed unexpected activity due to π-π stacking with tyrosine residues .

Q. How can researchers address discrepancies in NMR data between synthetic batches?

  • Answer:

  • Step 1: Verify solvent purity (e.g., deuterated DMSO vs. CDCl₃ shifts aromatic signals by ~0.3 ppm) .
  • Step 2: Use heteronuclear correlation spectroscopy (HSQC) to assign ambiguous proton-carbon pairs.
  • Step 3: Employ dynamic NMR to detect conformational exchange (e.g., piperidine ring inversion at 500 MHz) .

Methodological Tables

Table 1: Key Spectral Data for Structural Validation

TechniqueKey Peaks/MarkersReference
FT-IR1608 cm⁻¹ (C=N), 1662 cm⁻¹ (C=O)
¹H NMR (DMSO-d6)δ 2.5–3.5 (piperidine), δ 7.5–8.5 (aromatic)
MSm/z 324.1 (M⁺), m/z 248 (M⁺-C₃H₆)

Table 2: Stability Study Design

ConditionParametersAnalytical Method
Thermal (40°C)0, 2, 4 weeksHPLC
Humidity (75% RH)0, 1, 3 monthsTGA

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